molecular formula C14H12N2O3S B3931326 methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate

methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate

Cat. No. B3931326
M. Wt: 288.32 g/mol
InChI Key: REYPAPRXRXZLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzofuro[3,2-d]pyrimidines family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate in lab experiments include its potential therapeutic applications, low toxicity, and ease of synthesis. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate. These include further research to understand its mechanism of action, potential side effects, and optimal dosing for therapeutic applications. Additionally, it could be used in combination with other compounds to enhance its therapeutic effects. Furthermore, it could be tested for its potential to treat other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its antitumor, anti-inflammatory, and antiviral properties make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for this compound are numerous, and it has the potential to be a valuable tool in the fight against various diseases.

Scientific Research Applications

Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate has shown promising results in various scientific research applications. It has been found to have antitumor, anti-inflammatory, and antiviral properties. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been found to reduce inflammation in animal models of arthritis. Furthermore, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

methyl 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-15-12-9-5-3-4-6-10(9)19-13(12)14(16-8)20-7-11(17)18-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYPAPRXRXZLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)OC)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Reactant of Route 2
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Reactant of Route 3
Reactant of Route 3
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Reactant of Route 4
Reactant of Route 4
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Reactant of Route 5
Reactant of Route 5
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Reactant of Route 6
Reactant of Route 6
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.